N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride
Description
N-[2-(3-Fluorophenyl)ethyl]cyclopentanamine hydrochloride is a fluorinated aromatic amine derivative characterized by a cyclopentane ring linked to an ethylamine group substituted with a 3-fluorophenyl moiety. The fluorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, which may influence molecular polarity, receptor binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-5-3-4-11(10-12)8-9-15-13-6-1-2-7-13;/h3-5,10,13,15H,1-2,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBFBSKNAIGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity based on diverse sources.
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting from cyclopentanone derivatives. The process can include the use of amine coupling agents and halogenated phenyl groups to introduce the fluorine atom at the desired position. Detailed synthetic pathways can vary, but key steps often involve:
- Formation of Cyclopentanamine : The cyclopentanone is reduced and subsequently reacted with an amine.
- Fluorination : Introduction of the fluorine substituent on the aromatic ring can be achieved through electrophilic aromatic substitution or nucleophilic displacement methods.
- Hydrochloride Salt Formation : The final product is usually converted to its hydrochloride salt for improved solubility and stability.
Biological Activity
The biological activity of this compound has been evaluated through various assays, focusing on its pharmacological effects, toxicity, and therapeutic potential.
Pharmacological Effects
- Cytotoxicity : Studies have shown that compounds similar to N-[2-(3-fluorophenyl)ethyl]cyclopentanamine exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in malignant cells, with some showing significant potency (IC50 values in the low micromolar range) .
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties. In vitro tests have indicated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective activity, particularly in models of oxidative stress and neurodegeneration. These studies highlight potential mechanisms involving modulation of inflammatory pathways and oxidative stress markers .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of cyclopentanamine derivatives, including this compound, against human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Evaluation : In a comparative study of various cyclic amines, N-[2-(3-fluorophenyl)ethyl]cyclopentanamine showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Table 1: Summary of Biological Activities
Scientific Research Applications
Chemical and Biological Research
1. Synthesis and Chemical Applications
N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride serves as a valuable building block in organic synthesis. Its unique cyclopentanamine structure allows for the development of more complex molecules. The compound is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions, making it essential for advancing synthetic methodologies in chemistry .
2. Biological Activity and Mechanism of Action
Research indicates that this compound interacts with specific biological targets, notably neurotransmitter receptors. Its mechanism may involve modulation of neurotransmitter systems, which could have implications for mood regulation and neuroprotection. The compound has been studied for its potential effects on conditions such as depression and anxiety disorders .
Medicinal Applications
1. Drug Development
This compound is under investigation for its therapeutic properties. Preliminary studies suggest that it may have applications as a precursor for developing novel pharmacological agents targeting various neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly influence the compound's binding affinity and efficacy .
2. Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Neuroprotective Effects: In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative diseases.
- Antidepressant Activity: Animal models indicated that treatment with this compound resulted in significant reductions in depressive-like behaviors, warranting further exploration in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Phenylethyl)cyclopentanamine Hydrochloride
- Structure : Lacks the fluorine atom on the phenyl ring.
- For example, fluorinated analogs of phenethylamines often exhibit enhanced blood-brain barrier penetration compared to non-fluorinated versions .
- Synthesis: Prepared via reductive amination of cyclopentanone with 2-phenylethylamine, followed by HCl salt formation—a method analogous to fluorinated derivatives .
N-[2-(4-Fluorophenyl)ethyl]cyclopentanamine Hydrochloride
- Structure : Fluorine at the para position instead of meta.
- Impact : Para-substitution alters steric and electronic interactions. For instance, para-fluoro analogs in kinase inhibitors (e.g., GW583340 in ) show distinct selectivity profiles compared to meta-substituted counterparts due to spatial alignment with receptor pockets .
N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine Hydrochloride
- Structure : Replaces the ethyl group with a propynyl linker.
- Ethyl linkers, as in the target compound, balance flexibility and stability .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogs
*LogP values estimated using fragment-based methods.
Key Observations:
- Fluorine Position : Meta-substitution may enhance interactions with aromatic residues in receptor binding sites (e.g., π-stacking with tyrosine or phenylalanine) compared to para-substitution .
- Polarity : Fluorine reduces LogP marginally, improving aqueous solubility but possibly reducing lipid membrane permeability.
Preparation Methods
Reductive Amination Approach
One common approach involves reductive amination between 3-fluorophenylacetaldehyde and cyclopentanamine or its derivatives:
- Step 1: Synthesis of 3-fluorophenylacetaldehyde by oxidation of 3-fluorophenylethanol or via halogenated precursors.
- Step 2: Condensation of 3-fluorophenylacetaldehyde with cyclopentanamine under mild acidic conditions to form an imine intermediate.
- Step 3: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride or borane complexes.
- Step 4: Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., dioxane or methanol).
This method offers good control over stereochemistry and yields a pure product after crystallization.
Nucleophilic Substitution Route
Alternatively, an alkylation reaction can be employed:
- Step 1: Preparation of 2-(3-fluorophenyl)ethyl halide (e.g., bromide or chloride) by halogenation of the corresponding alcohol.
- Step 2: Nucleophilic substitution of the halide with cyclopentanamine under basic conditions, often in anhydrous solvents like dichloromethane or toluene.
- Step 3: Purification of the resulting secondary amine.
- Step 4: Formation of the hydrochloride salt by acidification.
This method is straightforward but may require careful control to avoid over-alkylation.
Representative Experimental Procedure (Adapted from General Procedures)
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 3-fluorophenylacetaldehyde + cyclopentanamine, MeOH, room temp | Imine formation by stirring for 1-2 hours | Monitored by TLC |
| 2 | NaBH3CN or BH3·Me2S, MeOH, 0-25 °C | Reduction of imine to amine | High yield, mild conditions preferred |
| 3 | HCl in dioxane or MeOH, 20 °C | Formation of hydrochloride salt | Crystallization from solvent |
Supporting Synthetic Details and Research Findings
Isocyanocyclopentane Preparation: A related intermediate, isocyanocyclopentane, can be synthesized via reaction of N-cyclopentylformamide with triphosgene under nitrogen at low temperature (-45 °C to 15 °C), followed by workup with sodium carbonate solution. This intermediate is useful for further functionalization in amine synthesis.
Fluorophenyl Derivatives: N-(3-fluorophenyl)formamide can be prepared by formylation of 3-fluoroaniline derivatives, serving as a precursor for the fluorophenyl ethylamine moiety.
Catalytic Reductive Methods: Borane complexes in tetrahydrofuran (THF) are effective reducing agents for amide or imine intermediates, facilitating conversion to the desired amine under controlled temperature (0–60 °C).
Salt Formation: Conversion to hydrochloride salt is typically achieved by treatment with HCl in dioxane or methanol at room temperature, followed by isolation through concentration and recrystallization.
Comparative Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | Imine formation + reduction | High selectivity, mild conditions | Requires careful control of reduction |
| Nucleophilic Substitution | Alkyl halide + cyclopentanamine | Simple, direct | Possible over-alkylation, side reactions |
| Isocyanate Intermediate | Formamide + triphosgene → isocyanate | Useful for further derivatization | Requires handling of toxic reagents |
Summary of Research Data
- Reaction times vary from 1 to 12 hours depending on the step and conditions.
- Typical yields for intermediate steps range from 60% to 90%.
- Purification is generally achieved by silica gel chromatography or preparative HPLC.
- Characterization includes NMR (1H, 13C), MS (ESI), and melting point determination to confirm purity and structure.
- The hydrochloride salt form improves compound stability and solubility for further applications.
Q & A
Q. What are the recommended synthetic routes for synthesizing N-[2-(3-fluorophenyl)ethyl]cyclopentanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination between 3-fluorophenethylamine and cyclopentanone, followed by HCl salt formation. Optimization can be achieved using Design of Experiments (DoE) tools like Design Expert to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for yield and purity . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the hydrochloride salt.
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Basic : Use HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and acetonitrile/water (0.1% TFA) gradient system are recommended.
- Advanced : Confirm structural identity via NMR (e.g., ¹H/¹³C, 2D-COSY for stereochemical analysis) and high-resolution mass spectrometry (HRMS) . For crystalline forms, preliminary powder X-ray diffraction (PXRD) can differentiate polymorphs .
Q. How should researchers design initial pharmacological screening assays for this compound?
- Methodological Answer : Prioritize in vitro binding assays targeting receptors with known affinity for fluorophenyl derivatives (e.g., serotonin or dopamine transporters). Use radioligand displacement assays (e.g., [³H]-paroxetine for serotonin transporters) with HEK293 cells expressing the target. Dose-response curves (IC₅₀ calculations) should employ 8–12 concentrations in triplicate to ensure reproducibility.
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cell line variability). Conduct replicated analysis using standardized protocols (e.g., identical buffer systems, cell passage numbers) and validate findings with orthogonal methods (e.g., functional cAMP assays vs. binding assays). Statistical tools like Mendelian randomization principles can help isolate confounding variables .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What strategies are effective for resolving the compound’s crystalline structure, and how does this inform stability studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a mixed solvent system (e.g., methanol/diethyl ether) and collect data at 100 K. Analyze thermal stability via differential scanning calorimetry (DSC) and correlate with crystallographic data to identify degradation-prone motifs. For example, Novartis’ work on similar fluorophenyl derivatives highlights the importance of hydrogen-bonding networks in stabilizing crystalline forms .
Q. How can in silico modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding poses against target receptors (e.g., monoamine transporters). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Cross-reference with experimental SAR data to refine force field parameters.
Q. What experimental designs are suitable for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Implement a full factorial design to test temperature (-20°C, 4°C, 25°C), humidity (30%, 60%), and light exposure. Monitor degradation via HPLC every 30 days for 6 months. Use principal component analysis (PCA) to identify dominant degradation pathways (e.g., hydrolysis of the amine group).
Data Analysis & Validation
Q. How should researchers handle outliers in dose-response data during pharmacological profiling?
- Methodological Answer : Apply Grubbs’ test (α = 0.05) to identify statistical outliers. If outliers persist, repeat assays with additional controls (e.g., internal reference compounds). For non-linear curve fitting, use Akaike’s Information Criterion (AIC) to select the best model (e.g., Hill equation vs. logistic regression).
Q. What methods validate the compound’s selectivity across related receptor subtypes?
- Methodological Answer : Perform panels of competitive binding assays against off-target receptors (e.g., adrenergic, histaminergic receptors). Use Z-score normalization to compare affinity ratios. For advanced validation, employ knockout cell lines (e.g., CRISPR-Cas9) to confirm target-specific effects.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
